molecular formula C25H28N4O2 B14155715 butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 842957-77-1

butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B14155715
CAS No.: 842957-77-1
M. Wt: 416.5 g/mol
InChI Key: GQNCVQSULIMYJW-UHFFFAOYSA-N
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Description

Butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .

Chemical Reactions Analysis

Butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Properties

CAS No.

842957-77-1

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

butan-2-yl 2-amino-1-(4-butylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C25H28N4O2/c1-4-6-9-17-12-14-18(15-13-17)29-23(26)21(25(30)31-16(3)5-2)22-24(29)28-20-11-8-7-10-19(20)27-22/h7-8,10-16H,4-6,9,26H2,1-3H3

InChI Key

GQNCVQSULIMYJW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)CC)N

Origin of Product

United States

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